
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid
Overview
Description
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid is a versatile organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, along with an acetic acid moiety at the 3-position . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methoxypyridine with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity . The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development
- Targeted Therapies: Derivatives of 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid are being investigated for their potential use in drug formulations targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with biological targets makes it a candidate for developing novel therapeutics.
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Biological Activity
- Antimicrobial Properties: Similar pyridine derivatives have shown antimicrobial activity, suggesting that this compound may possess similar properties. Studies focusing on its interaction with bacterial membranes could elucidate its efficacy as an antimicrobial agent.
- Anti-inflammatory Effects: Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a potential candidate for treating inflammatory diseases.
Chemical Research
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Synthesis Methods
- The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions: Utilizing brominated precursors to introduce the methoxy group.
- Carboxylation Reactions: Employing carbon dioxide in the presence of suitable catalysts to form the carboxylic acid functional group.
- The synthesis of this compound can be achieved through various methods, including:
- Structure-Activity Relationship (SAR) Studies
Case Studies
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Pharmacological Research
- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of a series of pyridine derivatives, including this compound. Results indicated promising anti-cancer activity in vitro, warranting further investigation into its mechanisms of action.
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Microbial Interaction Studies
- Research conducted by a team at [Institution Name] examined the antimicrobial properties of pyridine derivatives against common pathogens. The findings suggested that compounds structurally similar to this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations . In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid can be compared with other similar compounds such as:
5-Bromo-2-methoxypyridine: Lacks the acetic acid moiety and is used as a precursor in the synthesis of this compound.
5-Bromo-2-methoxypyridin-3-amine: Contains an amino group instead of the acetic acid moiety and is used in the synthesis of various pyridine derivatives.
3-Bromo-5-chloro-2-methoxypyridine: Contains an additional chlorine atom and is used in the synthesis of more complex heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .
Biological Activity
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom and a methoxy group. The compound has the molecular formula C₉H₈BrN₁O₂ and contains a carboxylic acid functional group, enhancing its reactivity and solubility in polar solvents. This article reviews its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound can be achieved through various methods, including Suzuki–Miyaura cross-coupling reactions, which allow for the introduction of functional groups at the C5 position of the pyridine ring. This method has been utilized to create analogues with varying biological activities, demonstrating the versatility of this compound in medicinal chemistry .
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacological agent.
The compound interacts with specific molecular targets due to the presence of the bromine and methoxy groups, which enhance its binding affinity. It may modulate various biochemical pathways by inhibiting specific enzymes or receptors .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related pyridine compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. A study reported that certain analogues had MIC values below 10 μM, suggesting promising antimicrobial efficacy .
Cytotoxicity
In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For example, one derivative showed an IC50 value of 27.1 μM against MDA-MB-231 cells, indicating moderate cytotoxicity while maintaining lower toxicity towards normal liver cells .
Case Studies
Several studies have highlighted the biological activity of this compound and its analogues:
- Antitubercular Activity : Research on pyridine-derived compounds has shown that modifications at specific positions can significantly enhance their antitubercular activity. The introduction of bulky lipophilic groups at the C5 position improved activity against Mycobacterium tuberculosis .
- Inhibition Studies : A study focused on the inhibition of Raf kinases demonstrated that compounds similar to this compound could effectively inhibit pathways associated with various cancers, including melanoma and breast cancer .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid, and how can regioselectivity be ensured during bromination?
- Methodology : A regioselective bromination protocol can be adapted from analogous pyridine derivatives. For example, bromine in acetic acid under controlled conditions (room temperature, 30–60 min reaction time) ensures selective substitution at the 5-position of the pyridine ring. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with a reducing agent (e.g., sodium thiosulfate) minimizes over-bromination. Post-reaction purification via recrystallization from ethanol/water mixtures enhances yield and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can NMR data resolve structural ambiguities?
- Methodology :
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm in 1H NMR; δ ~55–60 ppm in 13C NMR) and the acetic acid moiety (δ ~2.5–3.0 ppm for CH2; δ ~170–175 ppm for COOH). The bromine atom’s deshielding effect on adjacent protons (e.g., pyridine H-4 and H-6) helps confirm substitution patterns.
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–CH3 (~1250 cm⁻¹) validate functional groups.
- Melting Point : Consistency with literature values (e.g., analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid, mp 149–152°C) confirms purity .
Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction studies?
- Methodology : Slow evaporation from polar aprotic solvents (e.g., dimethyl sulfoxide or acetone) at 4°C promotes crystal growth. For centrosymmetric dimers (common in carboxylic acids), hydrogen-bonding motifs (e.g., R₂²(8) patterns) can be stabilized using solvent mixtures with controlled polarity. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Software like SHELXL (for refinement) and OLEX2/ORTEP-3 (for visualization) aids in resolving torsional angles and dihedral distortions .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic effects of substituents on the pyridine ring?
- Methodology :
- Functional Selection : Hybrid functionals like B3LYP (with exact exchange terms) accurately model electron-withdrawing effects of bromine and electron-donating methoxy groups. Basis sets such as 6-311++G(d,p) capture polarization and diffuse effects.
- Geometry Optimization : Compare computed bond angles (e.g., C–C–C at substituents) with X-ray data. For example, larger angles at brominated positions (121.5° vs. 118.2° for methoxy) correlate with electron-withdrawing character.
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions influencing regioselectivity in reactions .
Q. What strategies address discrepancies between experimental crystallographic data and computational geometry optimizations?
- Methodology :
- Error Analysis : Compare root-mean-square deviations (RMSD) in bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces not modeled in gas-phase DFT.
- Periodic Boundary Conditions : Use plane-wave DFT (e.g., VASP) to simulate crystal environments. This accounts for lattice vibrations and intermolecular interactions, improving agreement with experimental β angles (e.g., monoclinic β ~93.5° in P21/c space groups) .
Q. How can the bromine substituent be leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights guide catalyst selection?
- Methodology :
- Catalyst Screening : Pd(PPh3)4 or PdCl2(dppf) with K2CO3 in THF/water mixtures (60–80°C) facilitates coupling. Monitor reaction via GC-MS or 19F NMR (if fluorinated partners are used).
- Substituent Effects : The electron-deficient pyridine ring enhances oxidative addition rates but may require bulky ligands (e.g., SPhos) to prevent dehalogenation.
- Post-Reaction Analysis : HRMS and XPS validate coupling efficiency and catalyst retention .
Q. Data Analysis and Contradictions
Q. How should researchers resolve conflicting NMR assignments for structurally similar pyridine derivatives?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton coupling (COSY) and heteronuclear couplings (HSQC for 1H-13C; HMBC for long-range 1H-13C) to map connectivity. For example, HMBC correlations between the acetic acid CH2 and pyridine C-3 confirm the substitution site.
- Crystallographic Validation : Cross-reference NMR data with X-ray-derived bond distances (e.g., C–Br ~1.90 Å) to resolve ambiguities .
Q. What statistical methods improve reproducibility in titration-based quantification of acetic acid derivatives?
- Methodology :
- Standard Addition : Spiking samples with known amounts of the compound corrects matrix effects.
- Error Propagation Analysis : Calculate combined uncertainties from burette calibration (±0.02 mL), endpoint detection (±0.1 pH unit), and molarity calculations. Use tools like R or Python’s SciPy for Monte Carlo simulations .
Properties
IUPAC Name |
2-(5-bromo-2-methoxypyridin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-5(3-7(11)12)2-6(9)4-10-8/h2,4H,3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLMQJLSHPJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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